molecular formula C14H12N4O3 B4520064 3-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-N-(pyridin-4-YL)propanamide

3-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-N-(pyridin-4-YL)propanamide

Cat. No.: B4520064
M. Wt: 284.27 g/mol
InChI Key: SWSOIGRGTGITQK-UHFFFAOYSA-N
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Description

3-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-N-(pyridin-4-YL)propanamide is a heterocyclic compound that contains a furan ring, an oxadiazole ring, and a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science .

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for “3-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]-N-4-pyridinylpropanamide” is not available, furan derivatives have been found to target the protein aldose reductase .

Safety and Hazards

Furfural, a related compound, has a flash point of 62 °C (144 °F; 335 K) and explosive limits of 2.1–19.3% . The lethal dose or concentration (LD, LC) values are also provided for furfural .

Future Directions

The resistance to antibiotics has become a threat to the world in the absence of effective anti-infective therapeutics with the demand of new hybrid drugs acting against resistant microorganism . These facts have necessitated the urge of new chemical entities to act against these microorganisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-N-(pyridin-4-YL)propanamide typically involves the formation of the oxadiazole ring through cyclization reactions. One common method involves the reaction of furan-2-carboxylic acid hydrazide with appropriate reagents to form the oxadiazole ring . The pyridine ring is then introduced through subsequent reactions, often involving coupling reactions under specific conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-N-(pyridin-4-YL)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2,5-dione derivatives, while reduction of the oxadiazole ring can yield amine derivatives .

Properties

IUPAC Name

3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-pyridin-4-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3/c19-12(16-10-5-7-15-8-6-10)3-4-13-17-14(18-21-13)11-2-1-9-20-11/h1-2,5-9H,3-4H2,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSOIGRGTGITQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NOC(=N2)CCC(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-N-(pyridin-4-YL)propanamide
Reactant of Route 2
Reactant of Route 2
3-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-N-(pyridin-4-YL)propanamide
Reactant of Route 3
3-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-N-(pyridin-4-YL)propanamide
Reactant of Route 4
3-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-N-(pyridin-4-YL)propanamide
Reactant of Route 5
3-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-N-(pyridin-4-YL)propanamide
Reactant of Route 6
3-[3-(Furan-2-YL)-1,2,4-oxadiazol-5-YL]-N-(pyridin-4-YL)propanamide

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